An In-depth Technical Guide to the Chemical Properties of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
An In-depth Technical Guide to the Chemical Properties of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole. This molecule uniquely combines the structural features of indole and 2,5-dimethylpyrrole, two moieties renowned for their presence in a vast array of biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to predict its properties and outline robust experimental protocols.
Introduction: A Molecule of Untapped Potential
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals and natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Similarly, the pyrrole ring is a key component of many biologically significant molecules and materials.[2][6] The synthesis of hybrid molecules that incorporate both of these privileged structures is a compelling strategy in the quest for novel therapeutic agents.
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole, a derivative of tryptamine, represents a fascinating, yet underexplored, molecular architecture. Its structure suggests the potential for unique interactions with biological targets, driven by the combined electronic and steric properties of the indole and dimethylpyrrole rings. This guide aims to provide a detailed overview of its predicted chemical properties, a plausible and detailed synthetic route, and an exploration of its potential pharmacological significance.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₁₈N₂ | Based on chemical structure |
| Molecular Weight | 238.33 g/mol | Based on molecular formula |
| Appearance | Likely a solid at room temperature, potentially colored. | Indole is a solid, and many pyrrole derivatives are colored and can darken on exposure to air and light.[7] |
| Melting Point | Expected to be a solid with a defined melting point. | Indole has a melting point of 52-54°C. The larger, more complex structure of the target molecule would likely result in a higher melting point. |
| Boiling Point | High boiling point. | Indole has a high boiling point (253-254°C), and the target molecule is significantly larger. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, ethanol, acetone) and sparingly soluble in water. | The molecule is largely nonpolar due to the aromatic rings and alkyl groups. |
| Lipophilicity (logP) | Moderately lipophilic. | The presence of two aromatic rings and methyl groups suggests a significant nonpolar character, which is important for cell membrane permeability. |
| Stability | May be sensitive to strong acids, light, and air. | Pyrrole derivatives are known to be susceptible to polymerization under acidic conditions or upon exposure to light and air.[7] |
Synthesis and Characterization: A Proposed Pathway
A robust and logical approach to the synthesis of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is the Paal-Knorr pyrrole synthesis . This well-established method involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[8] In this case, the readily available tryptamine (3-(2-aminoethyl)-1H-indole) serves as the primary amine, and 2,5-hexanedione is the 1,4-dicarbonyl component.
Synthetic Workflow
The synthesis can be conceptualized as a straightforward, one-pot reaction followed by purification.
Caption: A logical workflow for the synthesis of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
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Tryptamine
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2,5-Hexanedione (Acetonylacetone)
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Glacial Acetic Acid
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Ethyl acetate
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Hexanes
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tryptamine (1.0 equivalent) in glacial acetic acid.
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Addition of Reagent: To the stirred solution, add 2,5-hexanedione (1.0-1.2 equivalents).
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Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by NMR, MS, and IR spectroscopy.
Spectroscopic Analysis: Predicted Data
The structural identity of the synthesized compound can be confirmed through standard spectroscopic techniques. The following are predicted spectroscopic data based on the chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | - Indole NH: A broad singlet around 8.0-8.5 ppm. - Indole Aromatic Protons: Multiplets in the range of 7.0-7.8 ppm. - Pyrrole Protons: A singlet around 5.7-6.0 ppm for the two equivalent C-H protons of the pyrrole ring. - Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- linker. - Pyrrole Methyl Protons: A singlet around 1.8-2.2 ppm for the two equivalent methyl groups. |
| ¹³C NMR | - Indole Aromatic Carbons: Signals in the aromatic region (110-140 ppm). - Pyrrole Carbons: Signals for the quaternary carbons and the C-H carbons of the pyrrole ring. - Ethyl Chain Carbons: Two signals in the aliphatic region. - Pyrrole Methyl Carbons: A signal in the aliphatic region (around 10-15 ppm). |
| IR Spectroscopy | - N-H Stretch (Indole): A sharp band around 3400 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 238.33, corresponding to the molecular weight of the compound. |
Potential Pharmacological Properties and Biological Activity
The unique combination of the indole and 2,5-dimethylpyrrole moieties suggests that 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole could exhibit a range of interesting biological activities.
Predicted Biological Activities
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Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by interacting with various targets such as tubulin, protein kinases, and DNA.[5][9] The planarity of the indole and pyrrole rings, coupled with the flexible ethyl linker, may allow for effective binding to enzymatic pockets.
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Antimicrobial Activity: Both indole and pyrrole scaffolds are found in compounds with significant antibacterial and antifungal properties.[1][6] The increased lipophilicity from the dimethylpyrrole group could enhance membrane disruption in microorganisms.
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Neurological Activity: As a tryptamine derivative, the compound could potentially interact with serotonin receptors (e.g., 5-HT receptors), similar to other tryptamines used in neuroscience research and medicine.[7]
Potential Signaling Pathway Interactions
The potential anticancer activity of this compound could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGF and PDGF receptor tyrosine kinase pathways.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydropyrrolo[2,3-b]indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
